2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Overview
Description
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is a chemical compound with the molecular formula C10H9FO5S. It is characterized by a benzene ring substituted with an acetyl group, a fluorine atom, and a sulfonyl group, which is further connected to an acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid typically involves electrophilic aromatic substitution reactions. One common method starts with 4-fluorobenzenesulfonyl chloride, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as Grignard reagents in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 4-Acetyl-3-fluorobenzenesulfonic acid.
Reduction: 4-Acetyl-3-fluorobenzene sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
4-Acetylbenzenesulfonyl acetic acid
3-Fluorobenzenesulfonyl acetic acid
4-Fluorobenzenesulfonyl acetic acid
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Properties
IUPAC Name |
2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDULYEXVJKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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